molecular formula C9H17NO2S B14264117 S-Ethyl propanoyl(propyl)carbamothioate CAS No. 189688-00-4

S-Ethyl propanoyl(propyl)carbamothioate

Cat. No.: B14264117
CAS No.: 189688-00-4
M. Wt: 203.30 g/mol
InChI Key: BUXCRJNNHWGAQV-UHFFFAOYSA-N
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Description

S-Ethyl propanoyl(propyl)carbamothioate: is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It belongs to the class of thiocarbamates, which are widely used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl propanoyl(propyl)carbamothioate typically involves the reaction of propanoyl chloride with propylamine to form propanoyl(propyl)carbamate. This intermediate is then treated with ethyl mercaptan in the presence of a base to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (20-40°C)

    Solvent: Anhydrous solvents like dichloromethane or toluene

    Catalyst: Bases such as triethylamine or pyridine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure efficient mixing and reaction control

    Purification Steps: Including distillation and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: S-Ethyl propanoyl(propyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or propyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base

Major Products:

    Oxidation Products: Sulfoxides and sulfones

    Reduction Products: Corresponding thiols

    Substitution Products: Various alkyl or aryl derivatives

Scientific Research Applications

S-Ethyl propanoyl(propyl)carbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Ethyl propanoyl(propyl)carbamothioate involves the inhibition of specific enzymes, particularly those involved in the biosynthesis of essential amino acids in plants and pests. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This leads to the disruption of metabolic pathways and ultimately the death of the target organism .

Comparison with Similar Compounds

  • S-Ethyl N,N-dipropylthiocarbamate (EPTC)
  • S-Propyl butylethylcarbamothioate (Pebulate)
  • S-Ethyl cyclohexylethylcarbamothioate (Cycloate)

Comparison:

Properties

CAS No.

189688-00-4

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

S-ethyl N-propanoyl-N-propylcarbamothioate

InChI

InChI=1S/C9H17NO2S/c1-4-7-10(8(11)5-2)9(12)13-6-3/h4-7H2,1-3H3

InChI Key

BUXCRJNNHWGAQV-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CC)C(=O)SCC

Origin of Product

United States

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